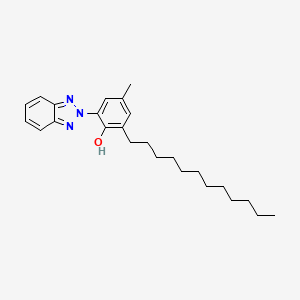

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

概述

描述

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a chemical compound known for its ultraviolet light absorption properties. It belongs to the class of hydroxy phenol benzotriazoles and is commonly used as a UV stabilizer in various industrial applications. This compound is particularly effective in preventing the degradation of materials exposed to sunlight, making it valuable in the production of plastics, coatings, and other polymer-based products.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol typically involves the reaction of 2H-benzotriazole with 6-dodecyl-4-methylphenol under specific conditions. The process generally includes the following steps:

Formation of Benzotriazole Intermediate: The initial step involves the preparation of 2H-benzotriazole through the reaction of o-phenylenediamine with sodium nitrite and acetic acid.

Alkylation: The benzotriazole intermediate is then alkylated with 6-dodecyl-4-methylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly at the phenolic hydroxyl group, where it can form esters or ethers.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxy and oxo derivatives, as well as various substituted phenolic compounds. These products retain the UV-absorbing properties of the parent compound, making them useful in similar applications .

科学研究应用

Ultraviolet Absorption

BTMLP is primarily utilized as a liquid ultraviolet (UV) absorber . Its effectiveness in preventing the degradation of synthetic resins makes it valuable in industries such as plastics and coatings. The compound protects materials from UV radiation, which can cause discoloration and loss of mechanical properties over time.

Key Characteristics:

- Chemical Stability: BTMLP exhibits high stability under UV exposure.

- Compatibility: It can be integrated into various polymer matrices without compromising their physical properties.

Toxicological Studies

Recent studies have investigated the toxicological profile of BTMLP to ensure its safety for use in consumer products. A notable study conducted a 90-day toxicity assessment in rats, establishing the no-observed-adverse-effect level (NOAEL) for the compound.

Findings from Toxicity Studies:

- Dosage Levels: Rats were administered doses of 0 (control), 100, 300, and 1000 mg/kg/day.

- Observations: No mortality or significant clinical signs were noted across groups. However, slight increases in prothrombin time and histopathological changes were observed at higher doses.

- NOAEL Determination: The NOAEL was determined to be less than 100 mg/kg/day for males and 1000 mg/kg/day for females, indicating a gender difference in response to the compound's toxicity .

Coating Formulations

BTMLP is also incorporated into various coating formulations, particularly in polyurethane (PU) systems. Its inclusion enhances the durability and performance of coatings against environmental stressors.

Applications in Coatings:

- Chemical Resistance: BTMLP contributes to improved chemical resistance in paint formulations.

- Solvent Resistance: It helps maintain the integrity of coatings when exposed to solvents, making it suitable for automotive finishes and industrial applications .

Analytical Techniques

The analysis of BTMLP can be performed using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A specific method involves using a reverse-phase HPLC column with acetonitrile and water as mobile phases, allowing for effective separation and quantification of the compound .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| UV Absorption | Prevents degradation of synthetic resins | Enhances material longevity |

| Toxicological Studies | Assess safety profile through animal studies | Establishes NOAEL for regulatory compliance |

| Coating Formulations | Used in PU systems for enhanced durability | Improves chemical and solvent resistance |

| Analytical Techniques | HPLC methods for quantification | Enables precise measurement and quality control |

作用机制

The primary mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol involves the absorption of ultraviolet light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby preventing the degradation of the material it is incorporated into. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation, which converts the absorbed energy into thermal energy .

相似化合物的比较

Similar Compounds

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another UV absorber with similar properties but different alkyl side chains.

Bisoctrizole: A benzotriazole-based UV filter used in sunscreens and cosmetic products.

Uniqueness

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is unique due to its specific alkyl side chain, which enhances its solubility and compatibility with various polymer matrices. This makes it particularly effective in applications where long-term UV stability is required .

生物活性

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, commonly referred to as UV-571, is a synthetic compound primarily utilized as a UV absorber in various industrial applications. It belongs to the class of benzotriazole derivatives, which are known for their effectiveness in protecting materials from UV radiation. This article delves into the biological activity of this compound, focusing on its environmental impact, toxicity, and potential health effects based on diverse research findings.

- Chemical Formula : C20H25N3O

- Molecular Weight : 325.43 g/mol

- Solubility : Insoluble in water; soluble in organic solvents such as acetone and chloroform .

- Melting Point : >350 °C .

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its environmental effects and potential toxicity to aquatic organisms.

Environmental Impact

Benzotriazole UV stabilizers (BZT-UVs), including UV-571, have been detected in various aquatic environments, raising concerns about their ecological impact. A study assessed the effects of dietary exposure to UV-P (a related compound) on Japanese medaka (Oryzias latipes), revealing no significant adverse effects on reproductive success or liver transcript levels at various concentrations .

Acute and Chronic Toxicity

Research has indicated that while benzotriazole compounds can exhibit some level of toxicity, this compound is not classified as a significant skin sensitizer. The liver appears to be the primary target organ for toxicity, with studies suggesting that systemic toxicities vary based on structural modifications within the benzotriazole class .

Case Studies

- Japanese Medaka Study : In a controlled study, medaka were exposed to varying concentrations of UV-P. The results showed no significant changes in egg production or fertilization rates, indicating low reproductive toxicity at tested levels .

- Draft Evaluation Statement : A comprehensive evaluation indicated that phenolic benzotriazoles do not exhibit effects warranting classification at doses below 100 mg/kg body weight per day. However, liver toxicity was noted at higher doses, particularly with certain structural variants of benzotriazoles .

Summary of Findings

属性

IUPAC Name |

2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMHSKWEJGIXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051886 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-53-2, 125304-04-3 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazolyl dodecyl p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol based on current research?

A1: Current research suggests that BDMP shows promise as an anti-discoloration agent in transparent or translucent soap compositions. [] This application leverages its potential to prevent unwanted color changes in these products, contributing to their aesthetic appeal and shelf life. Further research might explore its effectiveness in other materials susceptible to discoloration.

Q2: Has there been any research on the potential toxicity of this compound?

A2: Yes, a 90-day dose toxicity study of BDMP has been conducted on rats. [] While the abstract doesn't provide detailed findings, it suggests that investigations into the safety profile of BDMP are underway. Understanding the potential toxicological effects is crucial for assessing the risks and benefits associated with its use in various applications.

Q3: How does the structure of this compound relate to its application in aerosol research?

A3: Research utilized BDMP as a strong UV absorber in aerosol mixtures to study aerosol optical properties. [] The study measured the complex refractive indices of aerosol mixtures containing BDMP and squalane, highlighting the compound's ability to influence the interaction of aerosols with light. This understanding is important in atmospheric chemistry and climate modeling.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。